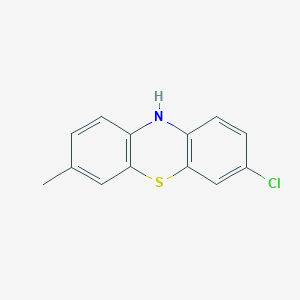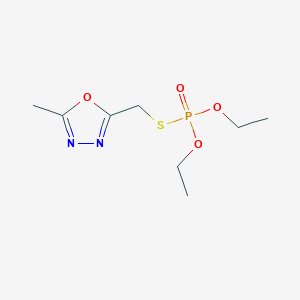![molecular formula C16H15N5O2 B14682429 Propanenitrile, 3-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]- CAS No. 31464-38-7](/img/structure/B14682429.png)
Propanenitrile, 3-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanenitrile, 3-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]- is a chemical compound with the molecular formula C16H15N5O2 and a molecular weight of 309.32 g/mol . This compound is known for its vibrant color properties and is often used in dye applications.
Métodos De Preparación
The synthesis of Propanenitrile, 3-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]- typically involves the reaction of 4-nitroaniline with a diazonium salt, followed by coupling with N-methyl-4-aminobenzonitrile . The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond. Industrial production methods may involve large-scale batch reactions under controlled temperatures and pressures to ensure high yield and purity.
Análisis De Reacciones Químicas
Propanenitrile, 3-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various substituents onto the phenyl rings.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and oxidizing agents such as potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Propanenitrile, 3-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]- has several scientific research applications:
Chemistry: Used as a dye in various chemical processes and as a marker in analytical chemistry.
Biology: Employed in biological labeling and staining techniques due to its vibrant color properties.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the textile industry as a dye for synthetic fibers.
Mecanismo De Acción
The mechanism of action of Propanenitrile, 3-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]- involves its interaction with molecular targets through its azo and nitro groups. These functional groups can participate in electron transfer reactions, affecting the electronic properties of the compound . The pathways involved include the formation of charge-transfer complexes and interactions with biological molecules, leading to changes in their optical and electronic properties .
Comparación Con Compuestos Similares
Propanenitrile, 3-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]- can be compared with other azo compounds such as:
Disperse Orange 30: Similar in structure but used primarily as an orange dye.
Disperse Red 179: Another azo dye with different substituents, used in the textile industry.
The uniqueness of Propanenitrile, 3-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]- lies in its specific substituents, which confer distinct electronic and optical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
31464-38-7 |
|---|---|
Fórmula molecular |
C16H15N5O2 |
Peso molecular |
309.32 g/mol |
Nombre IUPAC |
3-[N-methyl-4-[(4-nitrophenyl)diazenyl]anilino]propanenitrile |
InChI |
InChI=1S/C16H15N5O2/c1-20(12-2-11-17)15-7-3-13(4-8-15)18-19-14-5-9-16(10-6-14)21(22)23/h3-10H,2,12H2,1H3 |
Clave InChI |
GYBDRUAPPXYFAN-UHFFFAOYSA-N |
SMILES canónico |
CN(CCC#N)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Pyridineethanamine, N-(phenylmethyl)-N-[2-(2-pyridinyl)ethyl]-](/img/structure/B14682346.png)
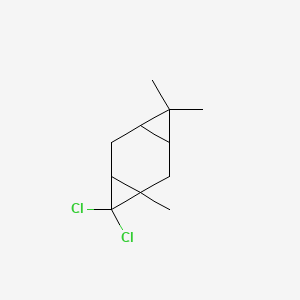


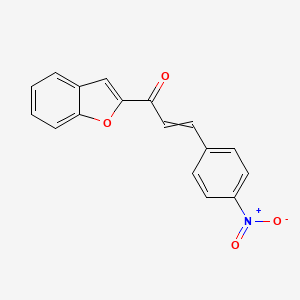
![N~2~-[Bis(4-methoxyphenyl)methyl]-L-asparagine](/img/structure/B14682375.png)
![1-Propyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14682384.png)
![1-(2,4-Dinitrophenyl)-2-(1,2,3,4,4a,11b-hexahydrodibenzo[b,d]thiepin-7(6h)-ylidene)hydrazine](/img/structure/B14682386.png)
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-tryptophan](/img/structure/B14682394.png)
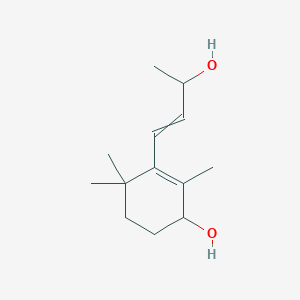
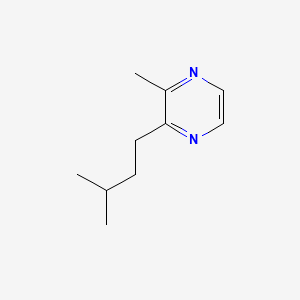
![Diethyl 6-methyl-4-oxo-7,8,9,9a-tetrahydro-4h-pyrido[1,2-a]pyrimidine-1,3(6h)-dicarboxylate](/img/structure/B14682422.png)
